molecular formula C17H15F2N5O2 B2910128 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide CAS No. 921164-97-8

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide

Cat. No. B2910128
M. Wt: 359.337
InChI Key: VPELDFGNWFRDMS-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide , commonly referred to as Etazene or Etodesnitazene , belongs to the class of benzimidazole-derived synthetic opioids. Its chemical structure and pharmacological properties make it an area of interest for research and regulatory bodies .


Chemical Reactions Analysis

Etazene’s reactivity and chemical transformations are not extensively documented. Researchers have primarily focused on its pharmacological effects rather than its chemical behavior. Further investigations are necessary to explore its reactions under various conditions .

Scientific Research Applications

Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones

Scientific Field

This research falls under the field of Organic Chemistry .

Application Summary

The compound is used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones .

Method of Application

The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . The effects of solvent, molar equiv of CAN and different temperatures have been investigated and optimum conditions were established .

Results or Outcomes

Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .

Schiff Bases Transition Metal Complexes

Scientific Field

This research is in the field of Inorganic Chemistry .

Application Summary

The compound is used in the synthesis of Schiff bases transition metal complexes .

Method of Application

The incorporation of metals to Schiff base ligands attracts much attention, since the metals and Schiff base ligands coordinated via bonding .

Results or Outcomes

Chelation effects will enhance and improve the biological activities of the derivatives of the title compound .

Synthesis of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Scientific Field

This research is in the field of Organic Chemistry .

Application Summary

The compound is used in the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline .

Method of Application

The molecular structures of the synthesized compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .

Results or Outcomes

The compounds were synthesized via Schiff bases reduction route .

Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

Application Summary

The compound is used in the synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide .

Method of Application

The reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions produced the compound .

Results or Outcomes

The compound was synthesized with an 88% yield .

Piperidine Derivatives

Scientific Field

This research is in the field of Pharmaceutical Chemistry .

Application Summary

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Method of Application

Piperidines are usually prepared through N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron .

Results or Outcomes

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Safety And Hazards

  • Toxicity : Etazene is associated with high toxicity, especially in overdose situations. It has been linked to numerous cases of overdose and fatalities .

properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O2/c1-2-26-12-8-6-11(7-9-12)24-15(21-22-23-24)10-20-17(25)16-13(18)4-3-5-14(16)19/h3-9H,2,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPELDFGNWFRDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide

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